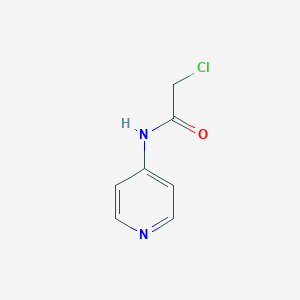

2-クロロ-N-(ピリジン-4-イル)アセトアミド

概要

説明

2-chloro-N-(pyridin-4-yl)acetamide is an organic compound with the molecular formula C7H7ClN2O. It is characterized by the presence of a chloroacetamide group attached to a pyridine ring.

科学的研究の応用

2-chloro-N-(pyridin-4-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

作用機序

Target of Action

It is suggested that it might have a role in inhibiting collagen prolyl-4-hydroxylase .

Biochemical Pathways

Given its potential role as an inhibitor of collagen prolyl-4-hydroxylase , it may impact the collagen synthesis pathway.

Pharmacokinetics

It is suggested that it has high gi absorption and is bbb permeant .

Result of Action

It is suggested that it may act as a potent inhibitor of collagen prolyl-4-hydroxylase .

Action Environment

It is recommended to store the compound in a tightly closed container, in a cool and dry place .

準備方法

Synthetic Routes and Reaction Conditions

2-chloro-N-(pyridin-4-yl)acetamide can be synthesized through a reaction between 4-pyridinylamine and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature for several hours . The general reaction scheme is as follows:

4-pyridinylamine+chloroacetyl chloridetriethylamine, acetonitrile2-chloro-N-(pyridin-4-yl)acetamide

Industrial Production Methods

While specific industrial production methods for 2-chloro-N-(pyridin-4-yl)acetamide are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

化学反応の分析

Types of Reactions

2-chloro-N-(pyridin-4-yl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed.

Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used.

Hydrolysis: Yields 4-pyridinylamine and chloroacetic acid.

Oxidation and Reduction: Specific products depend on the reaction conditions and reagents.

類似化合物との比較

Similar Compounds

- 2-chloro-N-(pyridin-2-yl)acetamide

- 2-chloro-N-(pyridin-3-yl)acetamide

- N-(pyridin-4-yl)acetamide

Uniqueness

2-chloro-N-(pyridin-4-yl)acetamide is unique due to the specific positioning of the chloro group and the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .

生物活性

2-Chloro-N-(pyridin-4-yl)acetamide is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C7H7ClN2O

- Molecular Weight: Approximately 172.59 g/mol

- Physical State: Typically encountered as a white to off-white crystalline solid, soluble in water with a density of around 1.341 g/cm³ .

2-Chloro-N-(pyridin-4-yl)acetamide exhibits biological activity through various mechanisms:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes critical in biochemical pathways. For instance, it has shown potential in inhibiting the activity of enzymes involved in the biosynthesis of cell walls in pathogens like Mycobacterium tuberculosis .

- Herbicidal Activity: The compound functions as an herbicide by disrupting specific biochemical pathways in plants, leading to effective weed control .

- Anti-inflammatory Properties: Preliminary studies suggest that it may possess anti-inflammatory and analgesic effects, although further research is necessary to confirm these findings .

Biological Activity Overview

The biological activities of 2-chloro-N-(pyridin-4-yl)acetamide can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits the growth of Mycobacterium tuberculosis and potentially other bacteria . |

| Herbicidal | Acts as an herbicide by interfering with plant biochemical pathways . |

| Anti-inflammatory | Exhibits potential anti-inflammatory properties, requiring further investigation . |

Antimicrobial Activity

A study evaluating the antimicrobial properties of various compounds, including 2-chloro-N-(pyridin-4-yl)acetamide, demonstrated significant inhibition against Mycobacterium tuberculosis. The mechanism involves targeting specific enzymes crucial for cell wall integrity, leading to bacterial cell death.

Herbicidal Efficiency

Research indicates that 2-chloro-N-(pyridin-4-yl)acetamide effectively controls weed growth by inhibiting key metabolic pathways in plants. This herbicidal action is attributed to its chemical structure, which allows it to interact with plant enzymes involved in vital processes such as photosynthesis and respiration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-chloro-N-(pyridin-4-yl)acetamide, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-N-(pyridin-2-yl)acetamide | C7H7ClN2O | Different pyridine substitution position |

| N-(pyridin-4-yl)acetamide | C7H8N2O | Lacks chlorine substituent |

| 3-Chloro-N-(pyridin-4-yl)acetamide | C7H8ClN2O | Chlorine at a different position on the ring |

These comparisons highlight how specific substitutions on the pyridine ring can significantly influence biological activity and reactivity.

特性

IUPAC Name |

2-chloro-N-pyridin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDDMLBUMBJRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402668 | |

| Record name | 2-chloro-N-(pyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80650-46-0 | |

| Record name | 2-chloro-N-(pyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。